molecular formula C16H21N3O6 B3905231 2-methoxy-4-[2-(4-morpholinylacetyl)carbonohydrazonoyl]phenyl methyl carbonate

2-methoxy-4-[2-(4-morpholinylacetyl)carbonohydrazonoyl]phenyl methyl carbonate

Cat. No. B3905231
M. Wt: 351.35 g/mol
InChI Key: GOVMHYHSFAPYQM-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-[2-(4-morpholinylacetyl)carbonohydrazonoyl]phenyl methyl carbonate is a chemical compound that is commonly used in scientific research. It is a derivative of phenyl methyl carbonate and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[2-(4-morpholinylacetyl)carbonohydrazonoyl]phenyl methyl carbonate involves the inhibition of various enzymes and receptors in biological systems. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-methoxy-4-[2-(4-morpholinylacetyl)carbonohydrazonoyl]phenyl methyl carbonate has been found to have various biochemical and physiological effects. It has been found to exhibit antitumor activity by inducing apoptosis, a process of programmed cell death, in cancer cells. The compound has also been found to exhibit anti-inflammatory activity by reducing the production of prostaglandins. It has also been found to exhibit antimicrobial activity by inhibiting the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methoxy-4-[2-(4-morpholinylacetyl)carbonohydrazonoyl]phenyl methyl carbonate in lab experiments is its ability to inhibit the activity of various enzymes and receptors in biological systems. This makes it a useful tool for studying the role of these enzymes and receptors in various biological processes. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic to some cells at high concentrations, which limits its use in certain experiments.

Future Directions

There are several future directions for the use of 2-methoxy-4-[2-(4-morpholinylacetyl)carbonohydrazonoyl]phenyl methyl carbonate in scientific research. One direction is the development of new derivatives of this compound that exhibit improved activity and reduced toxicity. Another direction is the study of the compound's effect on various diseases and conditions, such as cancer, inflammation, and microbial infections. Additionally, the compound can be used to study the role of various enzymes and receptors in neurological and cardiovascular diseases.

Scientific Research Applications

2-methoxy-4-[2-(4-morpholinylacetyl)carbonohydrazonoyl]phenyl methyl carbonate has been extensively used in scientific research as a tool for studying various biological processes. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. The compound has also been used to study the role of various enzymes and receptors in biological systems.

properties

IUPAC Name

[2-methoxy-4-[(E)-[(2-morpholin-4-ylacetyl)hydrazinylidene]methyl]phenyl] methyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O6/c1-22-14-9-12(3-4-13(14)25-16(21)23-2)10-17-18-15(20)11-19-5-7-24-8-6-19/h3-4,9-10H,5-8,11H2,1-2H3,(H,18,20)/b17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVMHYHSFAPYQM-LICLKQGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CN2CCOCC2)OC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CN2CCOCC2)OC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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